molecular formula C18H22N4O2 B2682441 N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105246-21-6

N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2682441
CAS RN: 1105246-21-6
M. Wt: 326.4
InChI Key: VRBIWHFPGUNQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide. One potential direction is to further explore the compound's mechanism of action and identify the specific enzymes that it targets. Additionally, more research is needed to determine the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs.
In conclusion, N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and its mechanism of action is not yet fully understood. However, studies have shown that this compound has the potential to inhibit the growth of cancer cells and has anti-inflammatory properties. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including further exploration of its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves several steps. The first step is the synthesis of 8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole, which is achieved by reacting 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst. The second step involves the reaction of the product obtained in the first step with isopentylamine and acetic anhydride to yield N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide.

Scientific Research Applications

N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-methylbutyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11(2)6-7-19-15(23)9-22-10-20-16-13-8-12(3)4-5-14(13)21-17(16)18(22)24/h4-5,8,10-11,21H,6-7,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBIWHFPGUNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

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